molecular formula C16H10N4 B12660967 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-64-5

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12660967
CAS No.: 121845-64-5
M. Wt: 258.28 g/mol
InChI Key: XNJVTIPYRKIRNL-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyridotriazines, which are heterocyclic compounds containing a pyridine ring fused to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable naphthalene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalen-1-yl-pyrido(3,4-e)(1,2,4)triazine
  • 4-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
  • 6-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine

Uniqueness

3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .

Properties

CAS No.

121845-64-5

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

3-naphthalen-2-ylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C16H10N4/c1-2-4-12-9-13(6-5-11(12)3-1)16-18-15-10-17-8-7-14(15)19-20-16/h1-10H

InChI Key

XNJVTIPYRKIRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CN=C4)N=N3

Origin of Product

United States

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